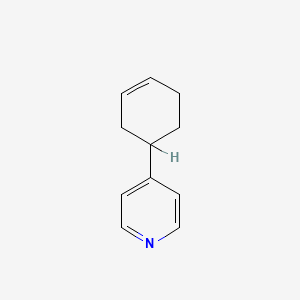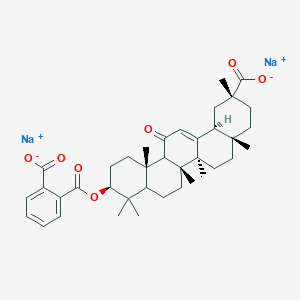
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is a derivative of glycyrrhetinic acid, which is a triterpenoid compound primarily sourced from the roots of the licorice plant (Glycyrrhiza glabra). Glycyrrhetinic acid is known for its various pharmacological properties, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects . The modification to form glycyrrhetinic acid 3-O-hemiphthalate aims to enhance its therapeutic efficacy and reduce potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycyrrhetinic acid 3-O-hemiphthalate typically involves the esterification of glycyrrhetinic acid with hemiphthalic anhydride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine, under reflux conditions . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of glycyrrhetinic acid derivatives, including glycyrrhetinic acid 3-O-hemiphthalate, often involves the extraction of glycyrrhetinic acid from licorice roots followed by chemical modification. The extraction process includes hydrolysis of glycyrrhizin to yield glycyrrhetinic acid, which is then subjected to esterification reactions .
Chemical Reactions Analysis
Types of Reactions: disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives with different functional groups.
Reduction: Reduction reactions can modify the keto groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives with altered pharmacological properties, such as enhanced anti-inflammatory or anti-tumor activities .
Scientific Research Applications
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancers, and viral infections.
Mechanism of Action
The mechanism of action of glycyrrhetinic acid 3-O-hemiphthalate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor: It induces apoptosis and inhibits the proliferation of cancer cells.
Antiviral: It interferes with viral replication and enhances the immune response.
Comparison with Similar Compounds
Glycyrrhetinic Acid: The parent compound with similar pharmacological properties but different potency and side effect profiles.
Glycyrrhetinic Acid 3-O-Mono-β-D-Glucuronide: Another derivative with enhanced solubility and bioavailability.
Deoxoglycyrrhetol: A reduced form of glycyrrhetinic acid with distinct biological activities.
Uniqueness: disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is unique due to its specific esterification, which enhances its therapeutic efficacy and reduces potential side effects compared to its parent compound and other derivatives .
Properties
CAS No. |
66067-20-7 |
|---|---|
Molecular Formula |
C38H48Na2O7 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
disodium;(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C38H50O7.2Na/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6;;/h8-11,20,25,27-29H,12-19,21H2,1-7H3,(H,40,41)(H,43,44);;/q;2*+1/p-2/t25-,27?,28+,29?,34-,35-,36+,37-,38-;;/m1../s1 |
InChI Key |
INOXKZRJJCCHEM-AONLVFIFSA-L |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)[O-])C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)(C)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)[O-])C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Synonyms |
GAHPh glycyrrhetinic acid 3-O-hemiphthalate glycyrrhetinic acid 3-O-hemiphthalate disodium glycyrrhetinic acid hemiphthalate glycyrrhetinic acid monohemiphthalate disodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


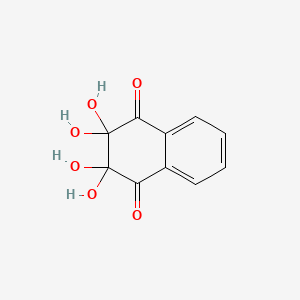
![1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-](/img/structure/B1211536.png)
![7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1211537.png)
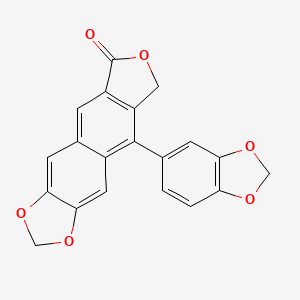
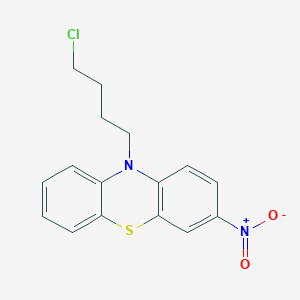
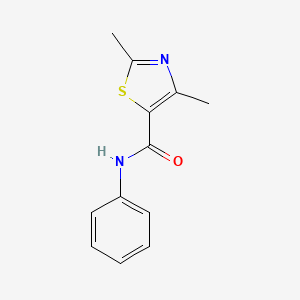
![1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide](/img/structure/B1211543.png)
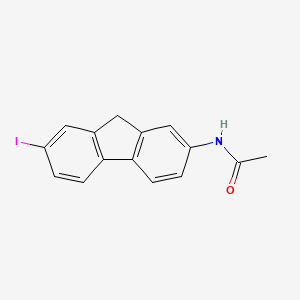
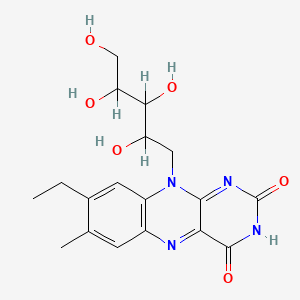
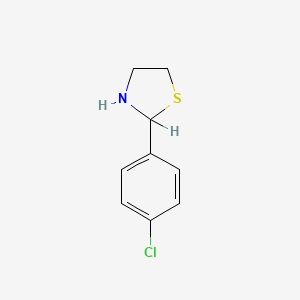
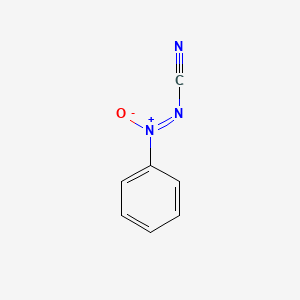
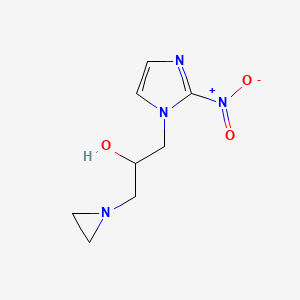
![3-[3-(3alpha,7alpha,12alpha-Trihydroxy-24-oxo-5beta-cholan-24-ylamino)propyldimethylaminio]-1-propanesulfonic acid](/img/structure/B1211553.png)
